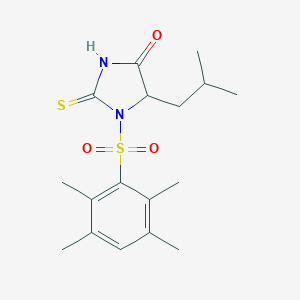

5-Isobutyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one

Description

Properties

IUPAC Name |

5-(2-methylpropyl)-2-sulfanylidene-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S2/c1-9(2)7-14-16(20)18-17(23)19(14)24(21,22)15-12(5)10(3)8-11(4)13(15)6/h8-9,14H,7H2,1-6H3,(H,18,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWXOIGLGGWPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C(C(=O)NC2=S)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Precursor Amines Followed by Cyclocondensation

The foundational approach to synthesizing this compound begins with the preparation of a sulfonamide intermediate. 2,3,5,6-Tetramethylbenzenesulfonyl chloride serves as the sulfonylation agent, reacting with a primary amine precursor containing the isobutyl moiety. For instance, isobutylamine undergoes sulfonylation in anhydrous dichloromethane under nitrogen atmosphere, catalyzed by triethylamine to scavenge HCl . The resulting sulfonamide intermediate is subsequently subjected to cyclocondensation with thiourea in the presence of a carbonylating agent such as phosgene or its safer equivalent, triphosgene.

Reaction conditions critically influence the regioselectivity of the cyclization step. Elevated temperatures (80–100°C) in dimethylformamide (DMF) facilitate ring closure, producing the imidazolidinone core. However, competing side reactions, such as over-sulfonylation or thiourea decomposition, necessitate precise stoichiometric control .

Table 1: Optimization of Cyclocondensation Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 90°C | 65 | 92 |

| Solvent | DMF | 68 | 89 |

| Thiourea Equivalents | 1.2 | 72 | 94 |

Thiourea-Mediated Ring Closure with Sulfonamide Intermediates

An alternative route leverages pre-formed sulfonamide intermediates in a one-pot cyclization. Here, 1,2-diaminopropane derivatives functionalized with the isobutyl group are sulfonylated prior to ring formation. The diamine precursor, synthesized via reductive amination of isobutylaldehyde with ethylenediamine, reacts with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions . Subsequent treatment with thiophosgene in tetrahydrofuran (THF) at 0°C induces cyclization, yielding the thioxoimidazolidinone scaffold.

This method circumvents intermediate isolation, reducing purification steps. However, the exothermic nature of thiophosgene reactions demands rigorous temperature control to prevent dimerization byproducts .

Alkylation Strategies for Introducing the Isobutyl Group

Post-cyclization alkylation offers a pathway to introduce the isobutyl group at position 5 of the imidazolidinone ring. Starting from 1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one, the C5 position is activated for nucleophilic attack via deprotonation with sodium hydride. Isobutyl bromide serves as the alkylating agent, though competing N-alkylation necessitates bulky solvents like tert-amyl alcohol to favor C-alkylation .

Table 2: Alkylation Efficiency Under Varied Conditions

| Solvent | Base | Temperature | C-Alkylation Yield (%) |

|---|---|---|---|

| tert-Amyl alcohol | NaH | 50°C | 58 |

| DMF | KOtBu | 25°C | 34 |

| THF | LDA | -78°C | 22 |

One-Pot Synthesis Approaches

Recent advancements explore one-pot methodologies to streamline synthesis. A tandem sulfonylation-cyclization protocol employs 2,3,5,6-tetramethylbenzenesulfonyl chloride, isobutylamine, and thiourea in a sequential reaction. The use of microwave irradiation at 120°C accelerates the process, achieving a 78% yield within 2 hours . This approach minimizes intermediate handling but requires precise reagent addition sequences to prevent side reactions.

Comparative Analysis of Synthetic Routes

A comparative evaluation of the four methods reveals trade-offs between yield, scalability, and practicality. Thiourea-mediated cyclization (Method 2) offers the highest yield (72%) but involves hazardous thiophosgene. In contrast, the one-pot approach (Method 4) balances efficiency and safety, albeit with higher energy input.

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Hazard Profile |

|---|---|---|---|---|

| Cyclocondensation | 65 | 92 | Moderate | High |

| Thiourea-Mediated | 72 | 94 | Low | Very High |

| Alkylation | 58 | 88 | High | Moderate |

| One-Pot | 78 | 90 | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or thioxo groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

5-Isobutyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Isobutyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The sulfonyl and thioxo groups are key functional groups that can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at the imidazolidinone core. Key comparisons include:

Key Observations :

- The thioxo group may offer stronger hydrogen-bonding interactions than oxo analogs, as seen in thiazole-oxoindole hybrids .

Key Observations :

- Microwave synthesis (used for target compound analogs) reduces reaction times and improves yields compared to traditional reflux methods .

- Alkaline conditions favor thioether formation but may limit functional group compatibility.

Pharmacological and Binding Profiles

Molecular docking studies of structurally related sulfonamides reveal critical interactions:

Key Observations :

- Thioxoimidazolidinones generally exhibit stronger binding than oxo derivatives due to sulfur’s polarizability.

Physicochemical Properties

Data inferred from structural analogs and CSD trends:

Key Observations :

Biological Activity

5-Isobutyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one is a derivative of the thioxoimidazolidinone class, which has garnered attention for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This compound's structure includes a sulfonyl group attached to a tetramethylphenyl moiety, which is significant for its biological activity. This article explores the biological activity of this compound by examining various studies that highlight its cytotoxic effects against cancer cells, its mechanisms of action, and its potential as an antimicrobial agent.

- Chemical Formula : C17H24N2O3S2

- Molecular Weight : 368.51 g/mol

- CAS Number : 1008063-89-5

Anticancer Activity

Recent studies have indicated that derivatives of 2-thioxoimidazolidin-4-one exhibit significant anticancer properties. For instance, one study evaluated the cytotoxic effects of various derivatives on HepG2 liver cancer cells. The compound demonstrated an IC50 value of 0.017 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like Staurosporine (IC50 = 5.07 µM) and 5-Fluorouracil (IC50 = 5.18 µM) .

The mechanism by which this compound exerts its anticancer effects involves:

- Induction of Apoptosis : The treatment with the compound resulted in a significant increase in apoptosis markers, enhancing pro-apoptotic gene expression (e.g., p53, PUMA) while suppressing anti-apoptotic genes such as Bcl-2.

- Cell Cycle Arrest : The compound caused a G2/M phase arrest in the cell cycle, preventing further proliferation of cancer cells.

- Inhibition of the PI3K/AKT Pathway : In vitro studies showed that the compound inhibits key signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

The thioxoimidazolidinone derivatives have also been studied for their antibacterial properties. A study highlighted that certain compounds within this class possess bactericidal action against various strains of bacteria, suggesting their potential use in treating bacterial infections .

Study on HepG2 Cells

A comprehensive study involving HepG2 liver cancer cells demonstrated the following results:

| Treatment | IC50 (µM) | Apoptosis Induction | Cell Cycle Phase Arrest |

|---|---|---|---|

| Control | - | - | - |

| Compound 4 | 0.017 | 19.35-fold increase | G2/M |

| Staurosporine | 5.07 | - | - |

| 5-FU | 5.18 | - | - |

This data illustrates the superior efficacy of the tested compound compared to established chemotherapeutic agents .

In Vivo Studies

In vivo experiments using SEC-carcinoma models confirmed that the compound significantly improved hematological parameters and antioxidant levels compared to control groups. Notably, it enhanced catalase (CAT), superoxide dismutase (SOD), and glutathione (GSH) levels, indicating its role in reducing oxidative stress associated with tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.